Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride

Solubility Salt Form Aqueous Compatibility

Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride is a bifunctional, heterocyclic building block that belongs to the 2,4,6-trisubstituted pyrimidine-5-carboxylate family. The molecule features a pyrimidine core bearing methyl groups at the 4- and 6-positions, an ethyl ester at the 5-position, and a 2-aminomethyl side‑chain delivered as the dihydrochloride salt.

Molecular Formula C10H17Cl2N3O2
Molecular Weight 282.16 g/mol
Cat. No. B15297554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride
Molecular FormulaC10H17Cl2N3O2
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1C)CN)C.Cl.Cl
InChIInChI=1S/C10H15N3O2.2ClH/c1-4-15-10(14)9-6(2)12-8(5-11)13-7(9)3;;/h4-5,11H2,1-3H3;2*1H
InChIKeyGUJDCRIOWPGWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride: Pyrimidine Building Block Procurement Guide


Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride is a bifunctional, heterocyclic building block that belongs to the 2,4,6-trisubstituted pyrimidine-5-carboxylate family. The molecule features a pyrimidine core bearing methyl groups at the 4- and 6-positions, an ethyl ester at the 5-position, and a 2-aminomethyl side‑chain delivered as the dihydrochloride salt . The dihydrochloride salt form enhances aqueous solubility relative to the free base, making the compound more amenable to aqueous reaction conditions and high‑throughput chemistry workflows . These structural attributes create a distinct reactivity profile that cannot be replicated by commercially available close analogs such as ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate (CAS 548773‑06‑4) or methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate (CAS 1216205‑65‑0).

Why Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride Cannot Be Replaced by Generic Pyrimidine Analogs


Superficially similar pyrimidine‑5‑carboxylate esters share the same core scaffold, yet differences in the 2‑position substituent (aminomethyl vs. amino), the ester alkyl group (ethyl vs. methyl), and the salt form (dihydrochloride vs. free base) produce measurable divergences in aqueous solubility, nucleophilic reactivity, and downstream synthetic utility. The aminomethyl linker extends the nucleophilic amine one carbon beyond the ring, altering both steric accessibility and the pKa of the amine . The dihydrochloride salt provides a solubility advantage that is not present in the free‑base analogs that dominate vendor catalogs . Procurement of a generic 2‑amino or 2‑methyl analog instead of the target compound therefore risks reduced yield in amide‑coupling or reductive‑amination steps, phase‑separation problems in aqueous media, and failure to reproduce literature procedures that were optimized specifically for the aminomethyl‑dihydrochloride building block.

Quantitative Differentiation Evidence: Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free-Base Amino Analog

The target compound is supplied as a dihydrochloride salt, which confers high aqueous solubility (>25 mg/mL in water, soluble in polar solvents such as water and methanol) . In contrast, the closest free‑base comparator, ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate (CAS 548773‑06‑4), is described as soluble primarily in polar organic solvents (ethanol, methanol) with limited aqueous solubility . The solubility differential is critical for applications requiring homogeneous aqueous reaction conditions.

Solubility Salt Form Aqueous Compatibility

Extended Aminomethyl Linker Provides Different Reactivity Compared with Direct Amino Analogs

The 2‑aminomethyl substituent (–CH₂NH₂) places the nucleophilic amine one methylene unit farther from the pyrimidine ring than the 2‑amino group (–NH₂) found in ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate. Protonation of the aminomethyl group occurs with a predicted pKa of approximately 4.8–5.1 in structurally related 4,6‑dimethylpyrimidine derivatives [1], versus a pKa of approximately 3.0–3.5 for the directly attached 2‑amino group in analogous pyrimidines. The higher pKa and greater conformational freedom of the aminomethyl group favor nucleophilic attack under mildly acidic conditions where the 2‑amino analog would remain largely protonated and unreactive.

Nucleophilicity Linker Chemistry Derivatization

Ethyl Ester vs. Methyl Ester: Different Hydrolytic Stability and Transesterification Reactivity

The ethyl ester of the target compound hydrolyzes under basic conditions (aq. NaOH, 60–80 °C, 4–6 h) to give the corresponding carboxylic acid in approximately 75–85% isolated yield . The methyl ester analog (methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate, CAS 1216205‑65‑0) is expected to hydrolyze more rapidly under the same conditions due to reduced steric hindrance at the ester carbonyl, a well‑established trend in ester hydrolysis kinetics. The ethyl ester thus offers a tunable balance between stability during storage and controlled deprotection during synthesis.

Ester Hydrolysis Protecting Group Strategy Synthetic Intermediate

Regiochemical Positioning of Substituents Dictates Downstream Heterocycle Formation Pathways

The 4,6‑dimethyl‑5‑carboxylate substitution pattern on the pyrimidine core, combined with the 2‑aminomethyl group, directs electrophilic attack and cyclization reactions to specific positions. In aminomethylpyrimidine systems, the 2‑aminomethyl side‑chain participates in imine formation and subsequent cyclization to yield fused heterocycles, a reactivity pathway that is not accessible to 2‑amino or 2‑methyl analogs . Published synthetic protocols describe the use of 2‑aminomethyl‑substituted pyrimidines in 1,3‑dipolar cycloaddition cascades with α‑amino esters and aldehydes to generate highly functionalized pyrimidinylpyrrolidines [1].

Regiochemistry Cyclization Heterocycle Synthesis

High-Value Application Scenarios for Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride


Kinase-Focused Library Synthesis via Amide Coupling

The aminomethyl handle serves as a primary amine for rapid diversification through amide bond formation with carboxylic acid building blocks. The enhanced aqueous solubility of the dihydrochloride salt allows amide coupling to proceed in water/organic solvent mixtures compatible with automated parallel synthesis platforms. This scaffold is structurally related to the 2,4‑disubstituted pyrimidine core found in numerous kinase inhibitors, making it a strategic starting point for generating focused libraries targeting the hinge‑binding region of kinases.

Prodrug Design: Controlled Release via Esterase-Mediated Hydrolysis

The ethyl ester at the 5‑position can be hydrolyzed by intracellular esterases to generate the corresponding carboxylic acid, which may serve as a charged, membrane‑impermeable metabolite. Researchers designing esterase‑activated prodrugs can exploit this feature to achieve cell‑type‑selective release, particularly when combined with the aminomethyl group for further prodrug derivatization . The differential hydrolysis rate of the ethyl ester compared to methyl ester analogs provides an additional tuning parameter for release kinetics.

Multicomponent Reaction (MCR) Building Block for Diversity-Oriented Synthesis

The bifunctional nature of the compound (nucleophilic aminomethyl group plus electrophilic ester) enables participation in three‑component and four‑component reactions that assemble complex heterocyclic architectures in a single step. The 2‑aminomethylpyrimidine motif has been employed in 1,3‑dipolar cycloaddition cascades to generate pyrimidinylpyrrolidines . The dihydrochloride salt form ensures full solubility in the polar solvents typically used for MCRs, avoiding precipitation issues that can plague free‑base analogs.

Pharmacokinetic Tool Compound: Impact of Exocyclic Amine Position on CYP450 Metabolism

The aminomethyl group (–CH₂NH₂) presents a primary aliphatic amine that is a substrate for monoamine oxidases and other amine‑metabolizing enzymes, whereas the directly attached 2‑amino group in comparator compounds follows a different metabolic pathway (primarily N‑acetylation or CYP450‑mediated oxidation). Researchers studying the metabolic fate of pyrimidine‑based drug candidates can use this compound as a tool to probe the effect of the amine linker length on metabolic stability, generating structure‑metabolism relationship data that cannot be obtained from the 2‑amino analog .

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